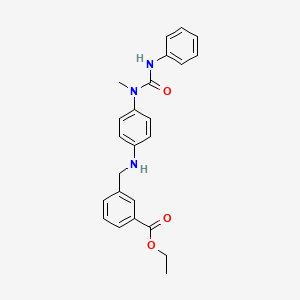
GN6958
Übersicht
Beschreibung
GN6958 is a non-peptidic selective SUMO-sentrin specific protease (SENP)1 protease inhibitor12. It is a 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivative1.
Synthesis Analysis
GN6958 was developed based on the hypoxia-inducible factor (HIF)-1α inhibitor 1 (GN6767)1. The direct interaction of compound 1 with SENP1 protein in cells was observed by the pull-down experiments using the biotin-tagged compound 2 coated on the streptavidin affinity column1.
Chemical Reactions Analysis
Among the various 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives tested, compounds 3 and GN6958 suppressed HIF-1α accumulation in a concentration-dependent manner without affecting the expression level of tubulin protein in HeLa cells1.
Wissenschaftliche Forschungsanwendungen
Gene Set Enrichment Analysis (GSEA) : A powerful analytical method for interpreting gene expression data, focusing on gene sets that share common biological functions, chromosomal locations, or regulation. This method can yield insights into cancer-related data sets and other genomic studies (Subramanian et al., 2005).
Graphene Nanosheet Applications : Discusses the unique properties of graphene nanosheets (GNs) and their applications in various fields, including biology, materials science, and energy. This could be relevant if GN6958 has similarities with graphene-based materials (Guo & Dong, 2011).
Gold Nanoparticles in Biomedical Applications : Reviews the use of gold nanoparticles in various biomedical applications, including diagnostics, therapy, and drug delivery. This is pertinent if GN6958 is related to nanoparticle research (Dykman & Khlebtsov, 2012).
Genome-wide Association Studies (GWAS) : Discusses the approach and impact of GWAS in discovering novel genes affecting outcomes by testing genetic variants. This may be relevant for understanding the genetic applications of GN6958 (Shaffer et al., 2012).
Graphene-Based Nanomaterials in Biomedical Applications : Reviews the applications of graphene-based nanomaterials in biomedicine, including their use in diagnostics, drug delivery, and bioimaging, along with potential environmental and health risks (Dasari Shareena et al., 2018).
Zukünftige Richtungen
SENP1 inhibitors like GN6958 have potential therapeutic applications, especially in cancer treatment2. Further research and development of SENP1 inhibitors could provide new insights and advancements in cancer therapy2.
Please note that this information is based on the available resources and there might be more recent studies or data related to GN6958. For a more comprehensive and up-to-date analysis, please refer to the latest scientific literature and resources.
Eigenschaften
IUPAC Name |
ethyl 3-[[4-[methyl(phenylcarbamoyl)amino]anilino]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-3-30-23(28)19-9-7-8-18(16-19)17-25-20-12-14-22(15-13-20)27(2)24(29)26-21-10-5-4-6-11-21/h4-16,25H,3,17H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRROUJPHZPIWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CNC2=CC=C(C=C2)N(C)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[[4-[methyl(phenylcarbamoyl)amino]anilino]methyl]benzoate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



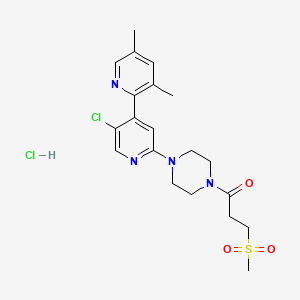
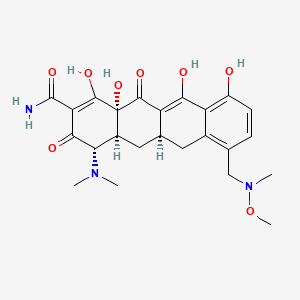
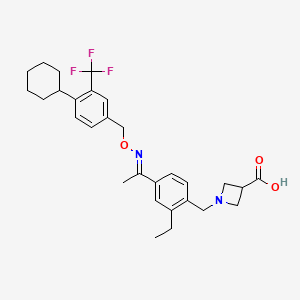
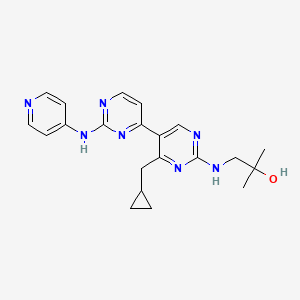
![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)
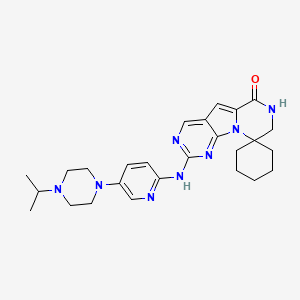
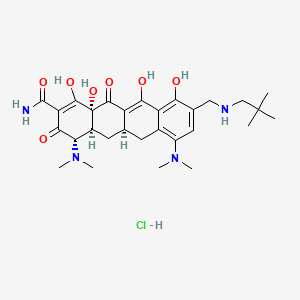
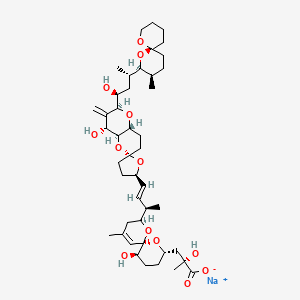
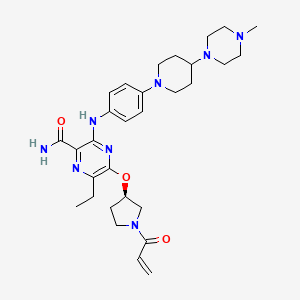
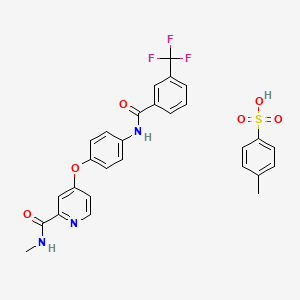
![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)
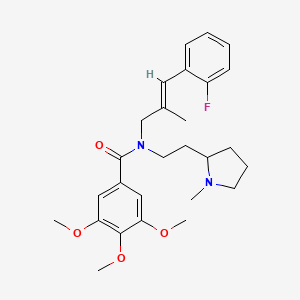
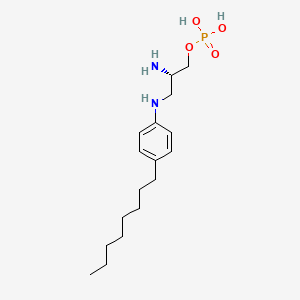
![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)